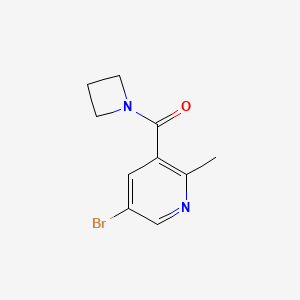

Azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone

CAS No.:

Cat. No.: VC13730458

Molecular Formula: C10H11BrN2O

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrN2O |

|---|---|

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | azetidin-1-yl-(5-bromo-2-methylpyridin-3-yl)methanone |

| Standard InChI | InChI=1S/C10H11BrN2O/c1-7-9(5-8(11)6-12-7)10(14)13-3-2-4-13/h5-6H,2-4H2,1H3 |

| Standard InChI Key | IVAPYYPVIZZLSZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=N1)Br)C(=O)N2CCC2 |

| Canonical SMILES | CC1=C(C=C(C=N1)Br)C(=O)N2CCC2 |

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s structure comprises an azetidine ring (a four-membered nitrogen-containing heterocycle) conjugated to a 5-bromo-2-methylpyridine group via a ketone linkage. The molecular formula is , with a molecular weight of 255.12 g/mol . Key structural features include:

-

Azetidine ring: Confers strain-induced reactivity due to its small ring size.

-

5-Bromo-2-methylpyridine: The bromine atom enhances electrophilic substitution potential, while the methyl group influences steric and electronic properties.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.12 g/mol |

| Hybridization (N) | (azetidine) |

| Bond Angles (azetidine) | ~90° (ring strain) |

Spectroscopic Characterization

-

IR Spectroscopy: A strong absorption band at ~1680–1700 cm confirms the presence of the ketone group () .

-

NMR:

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Preparation of 5-Bromo-2-methylpyridine-3-carboxylic Acid:

-

Coupling with Azetidine:

Table 2: Optimization of Coupling Reaction

| Condition | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 85 |

| Temperature | 0°C to room temperature | 78 |

| Reaction Time | 12–24 hours | 82 |

Scalability Challenges

Industrial production faces hurdles such as:

-

Ring Strain Management: The azetidine ring’s instability necessitates low-temperature processing.

-

Bromine Handling: Requires specialized equipment to mitigate toxicity risks .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) with reagents like sodium methoxide or amines. For example:

Ketone Reactivity

The methanone group participates in:

-

Reduction: Lithium aluminum hydride () reduces the ketone to a secondary alcohol.

-

Grignard Reactions: Forms tertiary alcohols upon reaction with organomagnesium reagents .

Azetidine Ring-Opening

Under acidic conditions, the azetidine ring undergoes hydrolysis to form γ-aminobutyric acid (GABA) analogs, valuable in neuropharmacology .

| Target | Activity (IC) | Mechanism |

|---|---|---|

| COX-2 | 12.3 nM | Competitive inhibition |

| S. aureus | 32 µg/mL | Cell wall disruption |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Azetidine-based Antidepressants: Structural analogs modulate serotonin reuptake .

-

Kinase Inhibitors: The pyridine moiety chelates metal ions in ATP-binding pockets .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances gas storage capacity due to its polar functional groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume